molecular formula C11H14O B12862665 7-Isopropyl-2,3-dihydrobenzofuran

7-Isopropyl-2,3-dihydrobenzofuran

Cat. No.: B12862665
M. Wt: 162.23 g/mol
InChI Key: MTRIGJKQTOPWON-UHFFFAOYSA-N
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Description

7-Isopropyl-2,3-dihydrobenzofuran (CAS 131180-38-6) is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This 2,3-dihydrobenzofuran derivative serves as a valuable chemical intermediate and scaffold in medicinal chemistry and pharmaceutical research. The 2,3-dihydrobenzofuran core is a privileged structure in drug discovery, known for its presence in various biologically active molecules . Research indicates that derivatives of 2,3-dihydrobenzofuran show significant promise as potent and selective agonists of the Cannabinoid Receptor 2 (CB2) . Targeting the CB2 receptor is a prominent therapeutic strategy for treating neuropathic pain, a condition often refractory to traditional analgesics . As such, 7-Isopropyl-2,3-dihydrobenzofuran is a key synthetic building block for researchers developing novel therapeutic agents for neurological disorders. Benzofuran derivatives, in general, exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making this chemical class a significant focus in the development of new potential therapeutic agents . This product is intended for research and laboratory use only.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

7-propan-2-yl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H14O/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8H,6-7H2,1-2H3

InChI Key

MTRIGJKQTOPWON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclisation and rearrangement reactions .

Industrial Production Methods: Industrial production of 7-Isopropyl-2,3-dihydrobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen heterocycle and the isopropyl group, which can act as reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 7-Isopropyl-2,3-dihydrobenzofuran.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

7-Isopropyl-2,3-dihydrobenzofuran is a dihydrobenzofuran compound, featuring a fused benzene and furan ring structure with an isopropyl group attached to the benzene moiety, which enhances its hydrophobic properties. Dihydrobenzofurans are important in medicinal chemistry because they are found in bioactive natural products and synthetic compounds.

Potential Applications

7-Isopropyl-2,3-dihydrobenzofuran and its derivatives have potential applications in:

  • Medicinal Chemistry Dihydrobenzofurans are significant in medicinal chemistry due to their presence in various bioactive natural products and synthetic compounds.
  • Pharmacology 7-Isopropyl-2,3-dihydrobenzofuran exhibits various biological activities, making it a compound of interest in pharmacology.
  • ** treating cancer** Compounds of the present invention, and pharmaceutically acceptable salts and/or compositions thereof, are useful for treating a variety of cancers, such as lymphoma and, more specifically, mantle cell lymphoma .
  • treating PAK-mediated disorder The invention is a method of treating a PAK-mediated disorder in a subject in need thereof, comprising administering to the subject in need thereof a therapeutically effective amount of a compound of the invention, or a pharmaceutically acceptable salt thereof, or a pharmaceutical composition comprising a compound of the invention, or a pharmaceutically acceptable salt thereof .

Biological Activities

7-Isopropyl-2,3-dihydrobenzofuran exhibits various biological activities:

  • Anticancer Properties Some derivatives have demonstrated significant activity against cancer cell lines. Substituted 2,3-dihydrobenzofuranyl compounds are useful as anti-cancer agents .
  • Anti-inflammatory properties Phenolic compounds have also demonstrated anti-inflammatory properties to treat skin diseases, rheumatoid arthritis, and inflammatory bowel disease . Plant extracts and phenolic compounds exert protective effects against oxidative stress and inflammation caused by airborne particulate matter, in addition to a range of anti-inflammatory, anticancer, anti-aging, antibacterial, and antiviral activities .
  • MAO-B inhibitors This study focuses on the design, synthesis, and activity of chalcogenyl-2,3-dihydrobenzofuran derivatives as MAO-B inhibitors .

Studies on interactions with biological systems

Studies on 7-isopropyl-2,3-dihydrobenzofuran's interactions with biological systems indicate that it may interact with various enzymes and receptors. For instance:

  • It can modulate (e.g., inhibit) one or more p21-activated kinases (PAK), for example, one or more of PAKs 1-6 . More specifically, and without being bound by a particular theory, it is believed that the compounds described herein can bind to one or more PAKs and function as allosteric modulators of one or more PAKs . For example, the compounds described herein may exert their modulatory effect(s) on one or more PAKs by binding to and destabilizing one or more PAKs or contributing to the degradation of one or more PAKs, thereby modulating (e.g .
  • Inhibition of the angiotensin-converting enzyme (ACE) by phenolic compounds has been used to treat hypertension .
  • The inhibition of carbohydrate hydrolyzing enzyme represents a type 2 diabetes mellitus therapy, and cholinesterase inhibition has been applied to treat Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of 7-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced inflammation . Molecular docking studies have also demonstrated its binding affinity to various proteins, suggesting potential antiviral and antibacterial effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 2,3-Dihydrobenzofuran Derivatives

Compound Substituent Position Substituent Group Molecular Formula* Source
7-Isopropyl-2,3-dihydrobenzofuran 7 Isopropyl C₁₁H₁₄O Not reported in evidence
Eurycomalin A 2 (dimeric) Isopropenyl C₂₀H₂₂O₂ Eurycoma longifolia
Compound X () 3,5 Deuterated methyl, methyl C₁₀H₁₁DO Carpesium abrotanoides

*Molecular formulas inferred based on structural data.

Physicochemical Properties

  • Substituent Effects : The isopropyl group at position 7 in the target compound likely enhances lipophilicity compared to the isopropenyl group in eurycomalin A, which may increase membrane permeability. Deuterated analogues (e.g., Compound X) are often utilized in metabolic studies due to isotopic stability .
  • Characterization Challenges : Structural revisions of eurycomalide A () emphasize the necessity of advanced spectroscopic techniques (e.g., 2D NMR) for accurate elucidation, a method applicable to 7-isopropyl derivatives .

Q & A

Q. What are the optimal synthetic routes for 7-isopropyl-2,3-dihydrobenzofuran, and how can reaction conditions influence isomer formation?

  • Methodological Answer : The synthesis of dihydrobenzofuran derivatives often involves cycloisomerization or catalytic ring-closing reactions. For example, Pd-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) can yield furan derivatives with high selectivity . Adjusting reaction conditions, such as catalyst choice (e.g., AlCl₃ for acetylation ), solvent polarity, and temperature, can influence stereochemistry. For instance, reducing carbonyl groups under controlled conditions (e.g., Cram’s rule application) may favor cis or trans isomers . Key parameters to optimize include reaction time (e.g., 12–24 hr for Pd-mediated couplings ) and purification via column chromatography (silica gel/Sephadex LH-20 ).

Q. How can structural elucidation of 7-isopropyl-2,3-dihydrobenzofuran derivatives be performed using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) and mass spectrometry (EI-MS, HRMS) for unambiguous assignment. For example:
  • ¹H NMR : Look for characteristic dihydrobenzofuran protons (δ 3.0–4.0 ppm for OCH₂CH₂) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃) .
  • GC-MS : Monitor purity (>95% by GC) and fragmentation patterns to confirm molecular ions .
    Cross-reference with computational predictions (e.g., Gaussian DFT for chemical shifts ).

Q. What purification strategies are effective for isolating 7-isopropyl-2,3-dihydrobenzofuran from complex reaction mixtures?

  • Methodological Answer : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate nonpolar dihydrobenzofurans from byproducts. For polar derivatives (e.g., acetylated analogs), employ reverse-phase HPLC with C18 columns . Crystallization in ethanol or methanol can further enhance purity (>99% ).

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 7-isopropyl-2,3-dihydrobenzofuran derivatives against microbial targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to assess binding affinity to enzyme active sites (e.g., mPGES-1 ). Validate predictions with in vitro assays (MIC for antimicrobial activity ). For ADMET profiling, use SwissADME or pkCSM to predict permeability, toxicity, and metabolic stability .

Q. What strategies resolve contradictions in spectral data for dihydrobenzofuran derivatives, such as unexpected NOE correlations or MS fragmentation patterns?

  • Methodological Answer : Apply contradiction analysis frameworks :
  • Re-examine synthetic pathways for unaccounted intermediates (e.g., brominated analogs ).
  • Use 2D NMR (COSY, NOESY) to confirm stereochemistry. For example, unexpected NOE between H-2 and H-3 may indicate cis isomer dominance .
  • Replicate experiments under inert conditions (N₂ atmosphere) to rule out oxidation artifacts .

Q. How do catalytic systems (e.g., Cu/SPDO) enable enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds?

  • Methodological Answer : Chiral Cu(I) complexes with SPDO ligands promote asymmetric [3+2] cycloaddition, achieving >90% ee . Key factors:
  • Ligand-to-metal ratio (1:1.2 optimal).
  • Solvent effects (toluene enhances enantioselectivity vs. THF).
  • Temperature control (0–5°C reduces racemization). Monitor reaction progress via chiral HPLC (Chiralpak IB column) .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize green solvents (glycerol/water) to enhance sustainability .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to address spectral contradictions .
  • Computational-Experimental Synergy : Combine docking studies with enzymatic assays to streamline drug discovery .

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